2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide
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Overview
Description
The compound “2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide” is a derivative of chromene, a class of organic compounds with a fused ring system comprising a benzene ring and a pyran ring . It also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene core, with the phenyl and trifluoromethyl groups providing additional complexity. The presence of the acetamide group suggests potential for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, chromenes are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could impact the compound’s reactivity and polarity .Scientific Research Applications
Antioxidant Activity
Research on coumarin derivatives, including those similar to the specified compound, has demonstrated notable antioxidant properties. The study by Kadhum et al. (2011) focuses on the antioxidant activity of synthesized coumarins, utilizing methods like DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays to compare with ascorbic acid. These compounds were synthesized through reactions involving maleic anhydride or mercaptoacetic acid, suggesting their potential as antioxidants (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Antibacterial Effects
Behrami and Dobroshi (2019) report on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, evaluating their antibacterial activity against various bacterial strains. The study indicates that synthesized compounds show high levels of bacteriostatic and bactericidal activity, highlighting the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Mechanism of Action
Target of Action
It is structurally similar to certain derivatives that have been found to interact with theSigma-1 receptor . The Sigma-1 receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane .
Mode of Action
Sigma-1 receptor modulators are known to regulate inositol 1,4,5-trisphosphate (ip3) receptor-mediated ca2+ ion influx from the er to the mitochondria, providing other important brain cell functions .
Biochemical Pathways
Sigma-1 receptor modulators are known to influence several neurotransmitter systems, including acetylcholine, glutamate, and noradrenaline .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability .
Result of Action
The use of sigma-1 receptor allosteric modulators has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Action Environment
The structural variation of the pyracetam pharmacophore, which is similar to this compound, has been aimed at increasing the selectivity toward the sigma-1 receptor .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4/c19-18(20,21)17-15(10-4-2-1-3-5-10)16(24)12-7-6-11(8-13(12)26-17)25-9-14(22)23/h1-8H,9H2,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCLRGUEDIGAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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